molecular formula C8H8BrClF3N B1390609 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride CAS No. 842169-72-6

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride

Cat. No. B1390609
M. Wt: 290.51 g/mol
InChI Key: XESDERGPILUSRV-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride” likely belongs to the class of organic compounds known as bromobenzenes . Bromobenzenes are compounds containing one or more bromine atoms attached to a benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 4-Bromophenylacetic acid can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a similar compound, 1-(4-Bromophenyl)propan-1-one, has a molecular weight of 213.071, a density of 1.4±0.1 g/cm3, and a boiling point of 265.5±0.0 °C at 760 mmHg .

Scientific Research Applications

Chemical Synthesis and Material Science

  • Neurokinin-1 Receptor Antagonist : A compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, is a high-affinity, orally active neurokinin-1 receptor antagonist with potential applications in treating emesis and depression (Harrison et al., 2001).

  • Synthesis of Polyimides : A novel fluorinated aromatic diamine monomer was synthesized, incorporating a structure related to 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride. This monomer is used for producing fluorine-containing polyimides with potential applications in various industrial contexts due to their solubility, thermal stability, and mechanical properties (Yin et al., 2005).

  • Optical Materials : The synthesis and characterization of highly optical transparent and low dielectric constant fluorinated polyimides, derived from a related chemical structure, show promise for use in advanced optical materials (Tao et al., 2009).

Biochemical and Pharmacological Research

  • Antimicrobial Agents : Thiourea derivatives, including compounds with a structure similar to 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride, have been synthesized and shown significant anti-pathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

  • Insecticide Research : The crystal structure of a compound structurally related to 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride has been studied for its potential as an octopaminergic insecticide/miticide, indicating the applicability of similar compounds in pest control (Dekeyser et al., 1995).

  • Chemoenzymatic Synthesis in Drug Development : The synthesis of 1‐aryl‐2,2,2‐trifluoroethanones, closely related to the chemical , has been explored for their potential in bioreduction processes, highlighting their relevance in the development of novel pharmaceutical compounds (González-Martínez et al., 2019).

  • Catalytic and Electrochemical Applications : Research into the indirect anodic oxidation of amines mediated by brominated aryl amines, which include structures related to 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride, shows potential applications in catalysis and electrochemical processes (Pletcher & Zappi, 1989).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, brominated compounds should be handled with care as they can be harmful if ingested or inhaled, and can cause skin and eye irritation .

Future Directions

The future directions for research on this compound would depend on its potential applications. Bromophenyl compounds have been studied for their potential use in medicinal chemistry, materials science, and other fields .

properties

IUPAC Name

1-(4-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESDERGPILUSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride

CAS RN

842169-72-6
Record name Benzenemethanamine, 4-bromo-α-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842169-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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